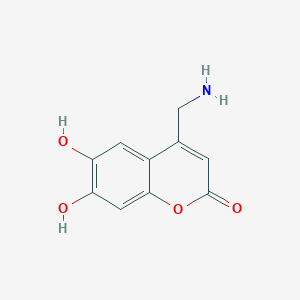

3-乙氧基噻吩-2-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxythiophene-2-carbohydrazide is a compound of interest in the field of organic chemistry, particularly for its potential applications in materials science, catalysis, and as a building block in organic synthesis. While specific information on this compound is scarce, research on similar thiophene derivatives has provided insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce ethoxy and carbohydrazide groups. A common approach might involve the coupling of thiophene moieties with ethoxy groups followed by the introduction of carbohydrazide functionalities through condensation reactions. Although direct literature on 3-Ethoxythiophene-2-carbohydrazide is not available, methods used for related compounds, such as the synthesis of various thiophene carbohydrazides and ethoxy-substituted thiophenes, can offer valuable insights (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 3-Ethoxythiophene-2-carbohydrazide, can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide details on the configuration, bonding, and overall geometry of the molecule. For instance, the (E)-configuration of hydrazonoic groups in similar compounds has been confirmed through single-crystal X-ray diffraction, highlighting the structural diversity within thiophene derivatives (Karrouchi et al., 2021).

Chemical Reactions and Properties

Thiophene derivatives exhibit a range of chemical behaviors, including electrophilic substitution, nucleophilic addition, and polymerization. The presence of ethoxy and carbohydrazide groups in 3-Ethoxythiophene-2-carbohydrazide would influence its reactivity, potentially facilitating interactions with a variety of reagents and catalysts. Research on similar compounds has explored their application in forming complex structures and conducting polymers (Chang et al., 1987).

Physical Properties Analysis

The physical properties of 3-Ethoxythiophene-2-carbohydrazide, such as solubility, melting point, and crystallinity, are essential for its application in various domains. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry. Studies on related thiophene derivatives have highlighted the importance of molecular design in determining these physical characteristics (Barbarella et al., 1994).

Chemical Properties Analysis

The chemical properties of 3-Ethoxythiophene-2-carbohydrazide, such as acidity/basicity, redox potential, and reactivity towards various chemical agents, are dictated by its functional groups. The ethoxy and carbohydrazide functionalities contribute to the compound's unique chemical behavior, enabling its use in specialized chemical reactions and as an intermediate in the synthesis of more complex molecules (Alotaibi et al., 2018).

科学研究应用

导电聚合物应用

有机热电材料:聚(3,4-乙撑二氧噻吩)(PEDOT)等聚合物因其热电性能而受到广泛研究。这些研究表明,噻吩衍生物可用于开发用于热电应用的材料,突出了它们在能量转换技术中的潜力 (岳瑞和许静坤,2012).

伤口护理和皮肤组织工程:导电聚合物在伤口护理中的整合展示了噻吩衍生物在生物医学应用中的潜力。这些材料可以促进加速伤口愈合并提供受控药物递送平台,表明“3-乙氧基噻吩-2-碳酰肼”在生物医学工程中可能的研究方向 (Milena Talikowska、Xiaoxu Fu 和 Grzegorz Lisak,2019).

光催化应用:对含有导电聚合物(如聚噻吩及其衍生物)的复合光催化剂的研究表明,其在降解有害化学物质和制氢方面表现出增强的光催化活性。这表明可以探索“3-乙氧基噻吩-2-碳酰肼”在环境修复和能源应用中的光催化效率 (S. Lee 和 Chi-Jung Chang,2019).

环境和生态毒理学研究

- 表面活性剂的环境归趋:对烷基酚乙氧基化物(一类表面活性剂)的研究概述了了解化学物质的环境归趋和生态毒理学影响的重要性。调查“3-乙氧基噻吩-2-碳酰肼”的环境行为可以为评估其生态安全性及其在环境敏感配方中的应用提供关键数据 (G. Ying、B. Williams 和 R. Kookana,2002).

安全和危害

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 3-Ethoxythiophene-2-carbohydrazide .

Relevant Papers One relevant paper is “A Comprehensive Review on Thiophene Based Chemosensors” which discusses the design and detection mechanism of various thiophene-based probes . Another paper titled “Synthesis and amide imidic prototropic tautomerization in thiophene-2 …” discusses the synthesis and properties of thiophene-2-carbohydrazide .

属性

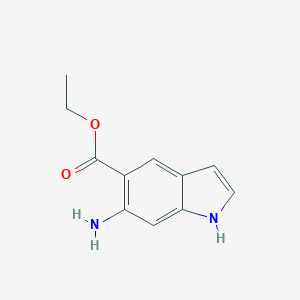

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxythiophene-2-carbohydrazide | |

CAS RN |

175137-40-3 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

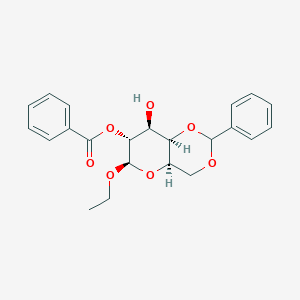

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

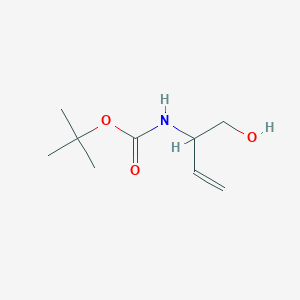

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)